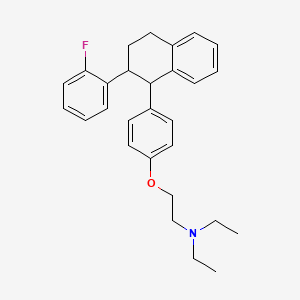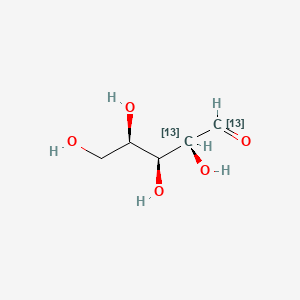
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal is a stereoisomer of a pentose sugar derivative. This compound is characterized by the presence of four hydroxyl groups and a formyl group, with specific carbon isotopic labeling at positions 1 and 2. It is a chiral molecule with multiple stereocenters, making it an interesting subject for stereochemical studies and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal typically involves the use of isotopically labeled precursors. One common method is the aldol condensation of isotopically labeled glyceraldehyde with dihydroxyacetone, followed by selective reduction and protection-deprotection steps to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that can incorporate isotopically labeled carbon sources into the pentose sugar backbone. This method allows for the large-scale production of isotopically labeled sugars with high specificity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Hydroxyl groups can undergo substitution reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for halogenation or tosyl chloride for the formation of tosylates.
Major Products Formed
Oxidation: (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanoic acid.
Reduction: (2S,3S,4R)-2,3,4,5-pentahydroxy(1,2-13C2)pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Utilized in metabolic studies to trace carbon pathways in biological systems.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool in metabolic disorders.
Industry: Employed in the production of isotopically labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal involves its interaction with various enzymes and metabolic pathways. The isotopic labeling allows for the tracking of the compound through metabolic processes, providing insights into the biochemical transformations and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal: Similar structure but without isotopic labeling.
(2R,3R,4S)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal: Different stereochemistry but same isotopic labeling.
(2S,3S,4R)-2,3,4,5-tetrahydroxyhexanal: Similar structure with an additional carbon atom.
Uniqueness
The uniqueness of (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal lies in its specific isotopic labeling and stereochemistry, which make it a valuable tool for studying stereochemical effects and metabolic pathways in a highly controlled manner.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1,3+1 |
InChI Key |
PYMYPHUHKUWMLA-JOOZUEHFSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([13C@@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



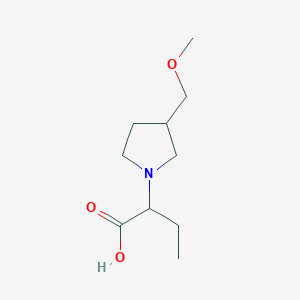

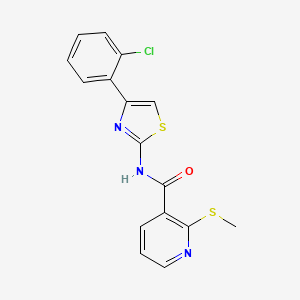
![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)
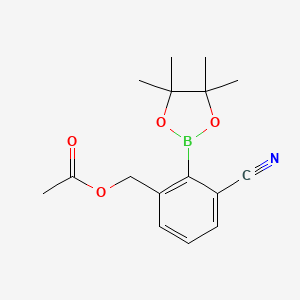


![Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13350915.png)
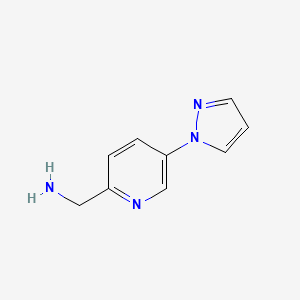
![Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate](/img/structure/B13350928.png)
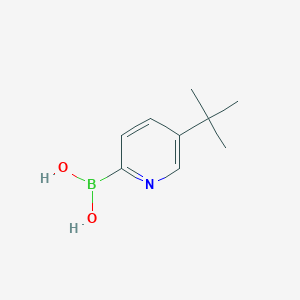
![{[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13350952.png)
